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Cat. No.: B1311197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of various

analogs of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. The data presented is collated

from multiple studies investigating the therapeutic potential of this class of compounds, with a

primary focus on their anticancer properties. Structure-activity relationships (SAR) are

highlighted where distinct patterns emerge from the comparative data.

Comparative Analysis of Anticancer Activity
Multiple studies have synthesized and evaluated a range of 2-phenylthiazole-4-carboxylate

analogs for their cytotoxic effects against various human cancer cell lines. The half-maximal

inhibitory concentration (IC50) is a key parameter for comparing the potency of these

compounds.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives demonstrated notable

cytotoxic activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon

cancer) cell lines.[1][2] Structure-activity relationship studies on these analogs revealed that

substitutions on the arylacetamido pendant at the para-position of the 2-phenyl ring significantly

influence their anticancer efficacy. For instance, a methoxy group at the 4-position enhanced

activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against

HT-29 and T47D cells.[1][2] Furthermore, a 3-fluoro analog exhibited broad-spectrum activity

against all tested cell lines, with IC50 values under 10 µg/mL.[1][2]
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Another study focused on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated

their cytotoxicity against SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7

(breast cancer) cell lines.[3] In this series, compounds with a para-nitro substitution (4c) and a

meta-chloro substitution (4d) on the N-phenyl ring showed the highest potency against SKNMC

and Hep-G2 cells, respectively.[3]

Novel thiazole-naphthalene derivatives have also been investigated as potential anticancer

agents, with a majority showing moderate to potent antiproliferative activity against MCF-7 and

A549 (lung cancer) cell lines.[4] Compound 5b from this series, featuring a 4-ethoxyphenyl

group at the 2-position of the thiazole ring, was identified as the most active, with IC50 values

of 0.48 µM and 0.97 µM against MCF-7 and A549 cells, respectively.[4]

Further research into arylidene-hydrazinyl-thiazoles identified compounds 4m, 4n, and 4r as

having significant cytotoxic potential against BxPC-3 (pancreatic cancer), MOLT-4 (leukemia),

and MCF-7 cell lines.[5] Compound 4m was particularly effective, with IC50 values ranging

from 1.69 to 2.2 µM across five different cancer cell lines.[5]

The following table summarizes the in vitro anticancer activities of selected ETHYL 2-
PHENYLTHIAZOLE-4-CARBOXYLATE analogs.

Table 1: In Vitro Anticancer Activity of 2-Phenylthiazole-4-Carboxylate Analogs (IC50 values)
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Compound ID Modifications
Cancer Cell
Line

IC50 (µM) Reference

Analog Series 1
2-phenylthiazole-

4-carboxamides
[1][2]

3-fluoro analog

3-fluoro

substitution on

arylacetamido

T47D, Caco-2,

HT-29
< 10 µg/mL [1]

Analog Series 2

N-phenyl-2-p-

tolylthiazole-4-

carboxamides

[3]

4c

para-nitro

substitution on

N-phenyl ring

SKNMC 10.8 ± 0.08 [3]

4d

meta-chloro

substitution on

N-phenyl ring

Hep-G2 11.6 ± 0.12 [3]

Analog Series 3

Thiazole-

naphthalene

derivatives

[4]

5b
4-ethoxyphenyl

at 2-position
MCF-7 0.48 ± 0.03 [4]

5b
4-ethoxyphenyl

at 2-position
A549 0.97 ± 0.13 [4]

Analog Series 4

Arylidene-

hydrazinyl-

thiazoles

[5]

4m -

BxPC-3, MOLT-

4, MCF-7, BT-

474, A-549

1.69 - 2.2 [5]

Analog Series 5 4-Substituted

Methoxybenzoyl-

[6]
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aryl-thiazole

SMART

Compounds

Replacement of

fatty amide with

aromatic groups

Prostate and

Melanoma cells
Low nM range [6]

Other In Vitro Biological Activities
Beyond anticancer effects, analogs of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE have

been explored for other therapeutic applications, including enzyme inhibition.

2.1. Cholinesterase Inhibition

A study on 2-phenylthiazole derivatives as potential treatments for Alzheimer's disease

evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase

(BuChE). One of the synthesized compounds, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-

dimethylpiperidin-1-yl)-methanone, demonstrated the most potent activity with an IC50 value of

8.86 µM for AChE and 1.03 µM for BuChE.[7] Another series of thiazole derivatives also

showed promising AChE inhibition, with compound 4e being the most potent with an IC50 of

25.5 ± 2.12 µg/mL.[8]

2.2. Carbonic Anhydrase Inhibition

Thiazole-methylsulfonyl derivatives have been synthesized and tested for their inhibitory effects

on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The IC50 values for

these compounds ranged from 39.38 to 198.04 µM for hCA I and 39.16 to 86.64 µM for hCA II,

indicating their potential as selective inhibitors.[9][10]

2.3. Antifungal Activity (CYP51 Inhibition)

In the realm of antifungal research, 2-phenylthiazole derivatives have been designed as

inhibitors of lanosterol 14α-demethylase (CYP51). Through structural optimization, compound

B9 emerged with potent activity against several clinically relevant fungal strains, including

fluconazole-resistant ones.[11][12]

Table 2: In Vitro Enzyme Inhibition of 2-Phenylthiazole-4-Carboxylate Analogs (IC50 values)
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Compound
ID/Series

Target Enzyme IC50 Reference

[2-(4-

Benzyloxyphenyl)-

thiazol-4-yl]-(3,5-

dimethylpiperidin-1-

yl)-methanone

Acetylcholinesterase

(AChE)
8.86 µM [7]

[2-(4-

Benzyloxyphenyl)-

thiazol-4-yl]-(3,5-

dimethylpiperidin-1-

yl)-methanone

Butyrylcholinesterase

(BuChE)
1.03 µM [7]

Thiazole derivative 4e
Acetylcholinesterase

(AChE)
25.5 ± 2.12 µg/mL [8]

Thiazole-

methylsulfonyl

derivatives

Carbonic Anhydrase I

(hCA I)
39.38–198.04 µM [9][10]

Thiazole-

methylsulfonyl

derivatives

Carbonic Anhydrase II

(hCA II)
39.16–86.64 µM [9][10]

Thiazole-naphthalene

derivative 5b

Tubulin

Polymerization
3.3 µM [4]

Experimental Protocols
The following sections outline the general methodologies employed in the in vitro evaluation of

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE analogs.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized thiazole derivatives is commonly assessed

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
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Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with

fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2.

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.

They are then treated with various concentrations of the test compounds for a specified

period (e.g., 48 or 72 hours).

MTT Incubation: After the treatment period, MTT solution is added to each well and

incubated to allow for the formation of formazan crystals by metabolically active cells.

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO),

and the absorbance is measured using a microplate reader. The IC50 value, the

concentration of the compound that inhibits cell growth by 50%, is then calculated.

3.2. Enzyme Inhibition Assays

The general workflow for in vitro enzyme inhibition assays involves preparation of reagents,

incubation, and signal detection.[15]

Reagent Preparation: Stock solutions of the enzyme, substrate, and test compounds

(thiazole derivatives) are prepared in appropriate buffers.

Assay Procedure:

Varying concentrations of the test compounds are added to the wells of a 96-well plate.

The enzyme solution is then added, and the mixture is pre-incubated to allow for inhibitor

binding.

The reaction is initiated by the addition of the substrate.

The plate is incubated at a specific temperature for a defined period.

The reaction is stopped, if necessary, and the signal (e.g., absorbance or fluorescence) is

measured.
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Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without

the inhibitor, and the IC50 value is determined.

3.3. Mechanism of Action Studies

Tubulin Polymerization Assay: To investigate the effect on microtubule dynamics, the ability

of compounds to inhibit the polymerization of tubulin is assessed. This is often done using a

fluorescence-based assay where the incorporation of a fluorescent reporter into growing

microtubules is monitored.[4]

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the

cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye

(e.g., propidium iodide), and analyzed to quantify the percentage of cells in each phase of

the cell cycle (G0/G1, S, G2/M).[4][13]

Apoptosis Assays: The induction of apoptosis can be evaluated by various methods,

including Annexin V-FITC/PI staining followed by flow cytometry, and measuring the activity

of caspases (e.g., caspase-3/7).[4][5][13]

Visualizations
4.1. Experimental Workflow for In Vitro Cytotoxicity Screening
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Caption: General workflow for determining the in vitro cytotoxicity of thiazole analogs using the

MTT assay.

4.2. Signaling Pathway for Apoptosis Induction
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Caption: Simplified signaling pathway for apoptosis induction by potent thiazole analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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